N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound with a complex structure It features a pyridine ring substituted with a trifluoromethyl group and a carboxamide group, along with a hydroxy-methylsulfanylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide.
Attachment of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Addition of the Hydroxy-Methylsulfanylbutyl Side Chain: This side chain is introduced through a series of reactions, including thiol-ene click chemistry and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or borane.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: It can be used to study enzyme interactions and metabolic pathways.
Materials Science: Its unique properties make it a candidate for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity, while the hydroxy and methylsulfanyl groups may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
- N-(2-Methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Uniqueness
N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both hydroxy and methylsulfanyl groups in the side chain, along with the trifluoromethyl group on the pyridine ring, distinguishes it from similar compounds and may result in distinct reactivity and applications.
Properties
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2S/c1-20-5-4-9(18)7-17-11(19)8-2-3-10(16-6-8)12(13,14)15/h2-3,6,9,18H,4-5,7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNAELGODGQQAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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